

Application Note & Protocol: Determination of Chlorophyll a Using Ethanol Extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorophyll a**

Cat. No.: **B7798131**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the determination of **chlorophyll a** from various biological samples, primarily phytoplankton and leaf tissues, using ethanol as the extraction solvent. The method is based on spectrophotometric analysis of the **chlorophyll a** extract.

Introduction

Chlorophyll a is the primary photosynthetic pigment in most photosynthetic organisms and serves as a key indicator of phytoplankton biomass and primary productivity in aquatic ecosystems. It is also a critical parameter in plant physiology and stress assessment. Ethanol is a widely used solvent for chlorophyll extraction due to its effectiveness, lower toxicity compared to methanol, and ability to extract chlorophyll from a wide range of algal species and plant tissues.^{[1][2]} This protocol details the steps for sample collection, filtration, pigment extraction with ethanol, spectrophotometric measurement, and calculation of **chlorophyll a** concentration.

Principle

The method involves the extraction of **chlorophyll a** from the sample matrix into an ethanol solution. The concentration of **chlorophyll a** is then determined by measuring the absorbance of the extract at specific wavelengths using a spectrophotometer. The calculation is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to

the concentration of the absorbing species and the path length of the light through the solution. This protocol also addresses the correction for phaeopigments, which are degradation products of chlorophyll that can interfere with accurate measurement.[\[3\]](#)

Materials and Reagents

3.1. Equipment

- Spectrophotometer (visible range)
- Cuvettes (1 cm path length, quartz or polystyrene)[\[4\]](#)
- Filtration apparatus (funnel, filter base, vacuum flask)
- Vacuum pump
- Centrifuge
- Water bath or heating block[\[5\]](#)
- Homogenizer or mortar and pestle
- Volumetric flasks and pipettes
- Amber glass bottles or tubes for extract storage

3.2. Reagents

- Ethanol (90% or 96% v/v, analytical grade)
- Distilled or deionized water
- Magnesium carbonate ($MgCO_3$) suspension (optional, to prevent acidification)
- Hydrochloric acid (HCl), 0.1 M (for phaeopigment correction)

Experimental Protocol

4.1. Sample Collection and Preparation

- Phytoplankton:
 - Collect a known volume of water sample (0.5 - 5 L, depending on phytoplankton density).
 - Pre-filter through a coarse mesh to remove large zooplankton if necessary.
 - Handle samples in subdued light to prevent pigment degradation.
- Leaf Tissue:
 - Excise a known fresh weight of leaf tissue (e.g., 100 mg).
 - Cut the tissue into small pieces to facilitate extraction.

4.2. Filtration (for Phytoplankton Samples)

- Assemble the filtration apparatus with a glass fiber filter (e.g., Whatman GF/F or equivalent, 1.2 μm porosity).
- Add a small amount of MgCO_3 suspension to the filter to act as a filter aid and neutralize any acids.
- Filter a known volume of the water sample under gentle vacuum. Do not exceed a vacuum of 0.5 atm.
- After filtration, remove the filter carefully with forceps.

4.3. Ethanol Extraction

Two common methods for ethanol extraction are cold and hot extraction. The choice of method may depend on the sample type and laboratory resources. Hot ethanol extraction is generally more efficient and faster.

- Method A: Hot Ethanol Extraction (Recommended)
 - Place the filter or leaf tissue into a centrifuge tube or vial.
 - Add a known volume of 96% ethanol (e.g., 10 mL).

- Heat the tube in a water bath at 78-85°C for 5-10 minutes.
- Allow the extract to cool to room temperature in the dark.
- If the sample is leaf tissue, thoroughly grind the tissue using a homogenizer or mortar and pestle until the tissue is white.
- Centrifuge the extract at 4000-5000 rpm for 10 minutes to pellet the filter/tissue debris.
- Carefully transfer the supernatant to a clean, calibrated tube or volumetric flask.
- Bring the final volume to a known value with 96% ethanol.

- Method B: Cold Ethanol Extraction
 - Place the filter or leaf tissue into a centrifuge tube or vial.
 - Add a known volume of 90% or 96% ethanol.
 - Store the tubes in the dark at 4°C for 12-24 hours.
 - After extraction, proceed with centrifugation and volume adjustment as described in the hot extraction method.

4.4. Spectrophotometric Measurement

- Calibrate the spectrophotometer with the same ethanol solution used for extraction as a blank.
- Measure the absorbance of the extract at 665 nm and 750 nm (for turbidity correction). The absorbance at 750 nm should be close to zero.
- If correcting for phaeopigments, proceed to the acidification step.

4.5. Acidification for Phaeopigment Correction

- To the cuvette containing the extract, add 2 drops of 0.1 M HCl.
- Mix gently and wait for 2-3 minutes for the reaction to complete.

- Re-measure the absorbance at 665 nm and 750 nm.

Data Presentation and Calculations

The concentration of **chlorophyll a** can be calculated using the following formulas. The choice of formula depends on whether a correction for phaeopigments is necessary.

Table 1: Quantitative Parameters for **Chlorophyll a** Determination

Parameter	Symbol	Value/Unit	Source
Absorbance before acidification	A_{665b}	-	Spectrophotometer Reading
Absorbance after acidification	A_{665a}	-	Spectrophotometer Reading
Turbidity Absorbance	A_{750}	-	Spectrophotometer Reading
Volume of extract	V_{ext}	mL	User Defined
Volume of water filtered	V_{sample}	L	User Defined
Path length of cuvette	l	cm	Typically 1 cm
Specific extinction coefficient	α	$L \mu\text{g}^{-1} \text{cm}^{-1}$	82 (in 90% ethanol)
Acid ratio	R	-	1.7 (for pure Chlorophyll a)

5.1. **Chlorophyll a** Concentration (without phaeopigment correction)

The concentration of **chlorophyll a** in the extract is calculated using the following equation:

$$\text{Chl a } (\mu\text{g/L}) = (A_{665} - A_{750}) * 1000 / (\alpha * l)$$

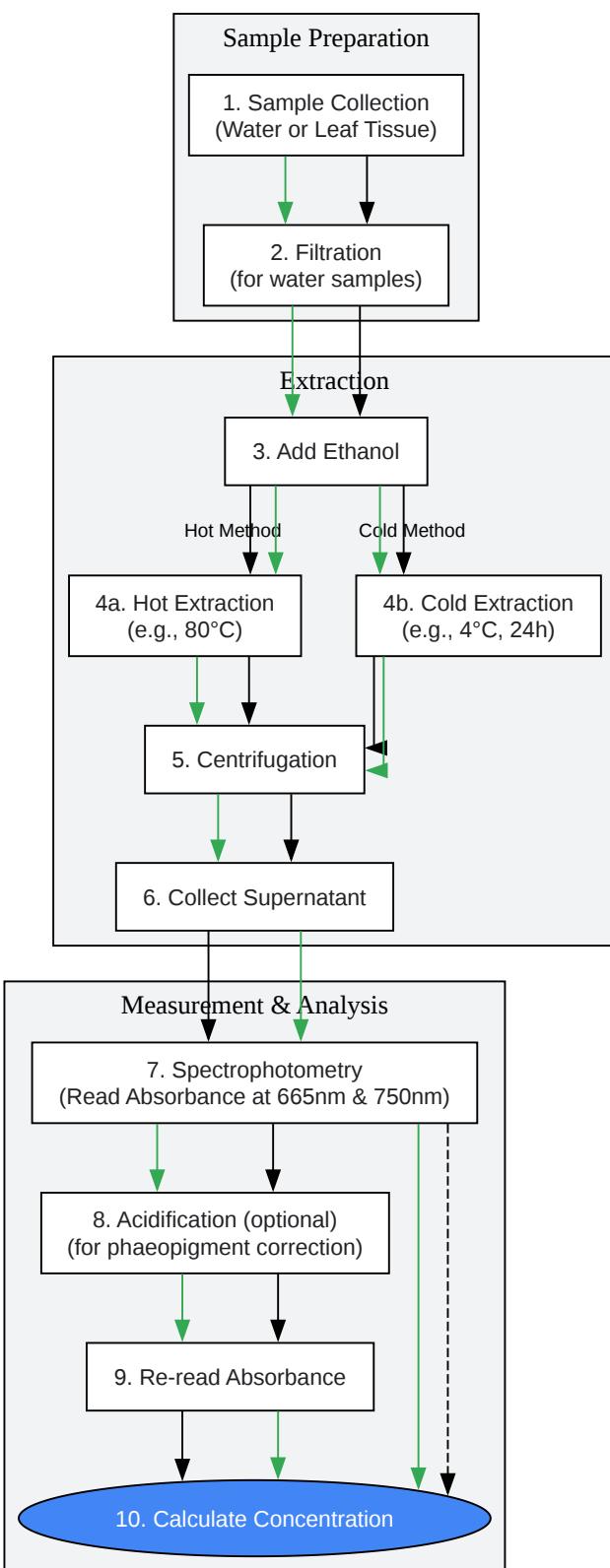
To calculate the **chlorophyll a** concentration in the original water sample:

$$\text{Chl a } (\mu\text{g/L}) = [(A_{665} - A_{750}) * V_{\text{ext}}] / (\alpha * I * V_{\text{sample}})$$

5.2. Chlorophyll a and Phaeopigment Concentration (with acidification)

The concentrations are calculated using the Lorenzen equations, adapted for ethanol.

$$\text{Chl a } (\mu\text{g/L}) = [29.6 * (A_{665b} - A_{665a}) * V_{\text{ext}}] / (V_{\text{sample}} * I)$$


$$\text{Phaeopigments } (\mu\text{g/L}) = [29.6 * (1.7 * A_{665a} - A_{665b}) * V_{\text{ext}}] / (V_{\text{sample}} * I)$$

Note: The factor 29.6 is derived from the specific extinction coefficient and the acid ratio.

Table 2: Comparison of Ethanol Extraction Protocols

Parameter	Method 1	Method 2	Method 3
Ethanol Concentration	96%	90%	70%
Temperature	85°C	Room Temperature	60°C
Extraction Time	10 minutes	12-24 hours	1 hour
Reference			

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for **Chlorophyll a** Determination using Ethanol Extraction.

Quality Control and Best Practices

- Light Sensitivity: Protect samples and extracts from light at all stages to prevent pigment degradation. Use amber bottles or cover tubes with aluminum foil.
- Solvent Purity: Use high-purity, spectroscopic grade ethanol to avoid interference from impurities.
- Blank Correction: Always use the extraction solvent as a blank to zero the spectrophotometer.
- Turbidity Correction: The absorbance reading at 750 nm corrects for any residual turbidity in the extract. This value should be subtracted from the absorbance at 665 nm.
- Storage: If extracts cannot be analyzed immediately, they can be stored in the dark at 4°C for up to 24 hours. For longer storage, freezing at -20°C is recommended, although immediate analysis is best.

Troubleshooting

- Low **Chlorophyll a** Values: This could be due to incomplete extraction. Ensure the sample is adequately homogenized or that the extraction time and temperature are sufficient. For resistant algae, a hot extraction method is preferable.
- High Absorbance at 750 nm: This indicates turbidity in the extract. Ensure proper centrifugation to pellet all particulate matter.
- Inconsistent Results: This may arise from variations in sample collection, filtration, or extraction procedures. Adhere strictly to the protocol for all samples.

Conclusion

The ethanol extraction method provides a reliable and less hazardous alternative for the determination of **chlorophyll a**. The choice between hot and cold extraction and the specific concentration of ethanol can be optimized based on the sample type and laboratory capabilities. Accurate quantification of **chlorophyll a** is crucial for various ecological and

physiological studies, and this protocol provides a standardized framework for achieving reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. participants.wepal.nl [participants.wepal.nl]
- 4. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 5. xylemanalytics.com [xylemanalytics.com]
- To cite this document: BenchChem. [Application Note & Protocol: Determination of Chlorophyll a Using Ethanol Extraction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7798131#protocol-for-chlorophyll-a-determination-using-ethanol-extraction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com